molecular formula C26H31N3O B11342322 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11342322
M. Wt: 401.5 g/mol
InChI Key: AEODDGQHDRSGKN-UHFFFAOYSA-N
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Description

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles and pyrrolidinones This compound is characterized by its unique structure, which includes a cyclohexylethyl group, a benzodiazole moiety, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Cyclohexylethyl Group: The cyclohexylethyl group is introduced via alkylation reactions using cyclohexylethyl halides in the presence of a base.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through cyclization reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(2-CYCLOHEXYLETHYL)-1H-BENZIMIDAZOL-2-YL]-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE
  • 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE

Uniqueness

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H31N3O

Molecular Weight

401.5 g/mol

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H31N3O/c1-19-11-13-22(14-12-19)29-18-21(17-25(29)30)26-27-23-9-5-6-10-24(23)28(26)16-15-20-7-3-2-4-8-20/h5-6,9-14,20-21H,2-4,7-8,15-18H2,1H3

InChI Key

AEODDGQHDRSGKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5CCCCC5

Origin of Product

United States

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